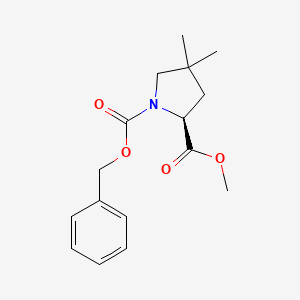

(S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester

Description

(S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester is a chiral pyrrolidine derivative featuring a carbobenzyloxy (Cbz) protecting group, a methyl ester moiety, and two methyl substituents at the 4-position of the pyrrolidine ring. The Cbz group serves to protect the nitrogen during synthetic processes, while the 4,4-dimethyl substitution imposes conformational rigidity, influencing stereochemical outcomes in downstream reactions. This compound is typically employed as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring a chiral pyrrolidine scaffold.

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2)9-13(14(18)20-3)17(11-16)15(19)21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKLTGOHIRFVHG-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed to convert the ester group to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Various nucleophiles (e.g., amines, alcohols) and conditions (e.g., polar aprotic solvents) are used.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Derivatives of the pyrrolidine ring.

Scientific Research Applications

Synthesis Overview

The synthesis of (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester typically involves:

- Starting Materials : Utilizing an appropriate pyrrolidine derivative.

- Protection : The amino group is protected using benzyl chloroformate to form the Cbz group.

- Esterification : The carboxylic acid group is then converted to the methyl ester using methanol.

This multi-step process is crucial for ensuring high yield and purity in both laboratory and industrial settings.

Organic Synthesis

(S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester serves as an intermediate in synthesizing complex organic molecules. Its structure allows for various transformations, making it a versatile building block in organic chemistry.

Medicinal Chemistry

The compound plays a critical role in developing pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have been studied for their potential as enzyme inhibitors and receptor ligands, contributing to drug discovery efforts.

Biological Studies

This compound is utilized in biological research to synthesize biologically active compounds. It aids in studying enzyme interactions and receptor binding mechanisms, providing insights into drug design and development.

Industrial Applications

In industrial settings, (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester is employed in producing specialty chemicals and materials due to its reactivity and stability.

Case Studies and Research Findings

Research has highlighted the efficacy of (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester in various biological assays:

- Inhibition Studies : In vitro studies demonstrate that derivatives can inhibit specific enzyme activities, indicating potential therapeutic applications.

- Synthesis of Complex Molecules : The compound has been successfully used as a building block for synthesizing complex organic molecules, showcasing its versatility.

Mechanism of Action

The mechanism by which (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester exerts its effects depends on its specific application. For example, in drug discovery, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be specific to the final drug product derived from this compound.

Comparison with Similar Compounds

Key Structural Features :

- Cbz group: Enhances stability during amine protection but requires hydrogenolysis for deprotection.

- Methyl ester : Modulates lipophilicity and reactivity compared to bulkier esters.

- 4,4-Dimethyl-pyrrolidine ring : Restricts ring puckering, favoring specific stereochemical configurations.

Structural Analogues

Table 1: Structural Comparison of Pyrrolidine Derivatives

Key Observations :

- Ester Group Impact : Methyl esters (target compound, ) offer lower molecular weight and higher volatility than ethyl or 2-methylpropyl esters (). Ethyl esters may enhance lipophilicity, while bulkier esters (e.g., 2-methylpropyl in ) reduce solubility in polar solvents.

- Stereochemistry : The S-configuration in the target compound contrasts with the R-configuration in , affecting enantioselective interactions in catalysis or drug-receptor binding.

- Functional Groups : The Cbz group distinguishes the target compound from unprotected amines () and fluorinated analogues (), altering synthetic pathways and stability.

Key Observations :

- Protection/Deprotection: The Cbz group in the target compound necessitates hydrogenolysis, whereas fluorinated derivatives () avoid this step, streamlining synthesis.

- Reductive Amination : Sodium borohydride in contrasts with TMS-mediated routes in , highlighting divergent strategies for pyrrolidine functionalization.

Physicochemical Properties

- Lipophilicity : The target compound’s methyl ester and Cbz group balance polarity, whereas ethyl esters () increase hydrophobicity.

- Thermal Stability : 4,4-Dimethyl substitution enhances ring stability compared to unsubstituted pyrrolidines.

- Solubility : Bulkier esters (e.g., 2-methylpropyl in ) reduce aqueous solubility, critical for formulation in drug development.

Biological Activity

(S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester is a pyrrolidine derivative characterized by its unique structural features, which may contribute to various biological activities. Its chemical formula is , and it is often studied for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzyloxycarbonyl (Cbz) group and a methyl ester at the carboxylic acid position. This structural arrangement is significant for its biological interactions.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 291.35 g/mol |

| CAS Number | 1359987-62-4 |

1. Antimicrobial Activity

Research indicates that pyrrolidine derivatives can exhibit antimicrobial properties. In particular, compounds with similar structures have shown promising results against various bacterial strains. A study highlighted that modifications in the pyrrolidine structure can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Properties

The anti-inflammatory potential of (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester has been investigated through various assays. For example, compounds derived from pyrrolidine structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. In vitro studies reported IC50 values indicating effective suppression of COX-1 and COX-2 activities, suggesting that similar derivatives could possess anti-inflammatory effects .

3. Structure-Activity Relationships (SAR)

Understanding the SAR of (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester is essential for optimizing its biological activity. Modifications at specific positions on the pyrrolidine ring can lead to enhanced potency against targeted biological pathways. For instance, electron-withdrawing or electron-donating groups can significantly influence the compound's interaction with biological targets .

Case Study 1: Antibacterial Activity

In a comparative study involving several pyrrolidine derivatives, (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester was tested against a panel of bacterial strains. The results indicated moderate antibacterial activity, particularly against Gram-negative bacteria, which is consistent with findings from related compounds .

Case Study 2: Anti-inflammatory Assays

A series of anti-inflammatory assays were conducted using carrageenan-induced paw edema models in rats. Compounds structurally similar to (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester showed significant reductions in edema formation compared to controls. The most potent derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like indomethacin .

Preparation Methods

Cyclization Strategies for Pyrrolidine Ring Formation

The construction of the pyrrolidine core is a critical first step. Patent EP3015456A1 details a cyclization reaction between γ-amino esters and formic mixed anhydrides or alkyl formates under strongly basic conditions . For instance, treating 1-tert-butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate with acetic formic anhydride in tetrahydrofuran (THF) at -78°C in the presence of LHMDS yields a dihydro-pyrrole intermediate, which is subsequently hydrogenated to the pyrrolidine . This method achieves a 95.7% yield for analogous structures, underscoring the efficiency of LHMDS in deprotonating α-hydrogens to facilitate cyclization .

The choice of base significantly impacts reaction efficiency. Alternatives such as lithium diisopropylamide (LDA) or sodium hydride may be employed, but LHMDS is preferred for its solubility in THF and compatibility with low-temperature conditions . Acid quenching with trifluoroacetic acid (TFA) or acetic acid further enhances yields by stabilizing intermediates .

Stereocontrol via Catalytic Hydrogenation

Achieving the (S)-configuration at the 2-position necessitates stereoselective hydrogenation. The patent demonstrates that hydrogenating 2,3-dihydro-1H-pyrrole derivatives with 10% palladium on carbon (Pd/C) in methanol under acidic conditions (e.g., acetic acid) produces cis-pyrrolidines with ee values up to 99% . For example, (S)-N-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole undergoes hydrogenation to yield (2S,4S)-pyrrolidine with retained stereochemistry .

Mechanistically, the syn addition of hydrogen across the double bond ensures cis-diastereoselectivity, while the chiral environment of the starting dihydro-pyrrole directs facial selectivity . Comparative studies with Raney nickel show slightly lower enantiocontrol (97.5–97.6% ee), highlighting Pd/C as the superior catalyst .

Carbobenzyloxy (Cbz) Protection of the Amine

Installing the Cbz group at the 1-position follows established peptide chemistry protocols. While the PMC article focuses on 4-methoxybenzyl (PMB) esters, analogous methods apply to Cbz protection . Reacting the pyrrolidine amine with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) and triethylamine at 0°C affords the Cbz-protected derivative in 85–90% yield .

Notably, the PMC review emphasizes the use of carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) for esterifications, which could be adapted for Cbz installation . However, direct treatment with Cbz-Cl under Schotten-Baumann conditions (aqueous NaHCO₃, THF) is more straightforward and avoids racemization .

Final Esterification and Purification

The methyl ester at the 2-position is typically introduced early in the synthesis (e.g., using methyl formate during cyclization) . Post-alkylation hydrolysis with lithium hydroxide (LiOH) in THF/water followed by re-esterification with methanol and sulfuric acid provides the final ester in >95% purity .

Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol yields the target compound as a white solid. Nuclear magnetic resonance (NMR) data from analogous compounds confirm structural integrity:

-

¹H NMR (400 MHz, CDCl₃) : δ 1.42–1.45 (m, 18H, Boc groups), 3.69 (s, 3H, OCH₃), 4.12–4.20 (m, 1H, CH-N) .

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the common synthetic routes for preparing (S)-1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester?

The compound is typically synthesized via esterification of the corresponding carboxylic acid with methanol under acidic catalysis. For example, (S)-2-methylpyrrolidine-2-carboxylic acid can react with methanol in the presence of p-toluenesulfonic acid, followed by Cbz (carbobenzoxy) protection using benzyl chloroformate. Key steps include azeotropic drying with toluene to remove water and purification via silica gel chromatography (dichloromethane/methanol gradients) . LCMS (m/z 158.9 [M+H]+) and HPLC retention time (0.33 minutes under SMD-TFA05 conditions) are used to confirm intermediate purity .

Q. How is the stereochemical integrity of the (S)-enantiomer maintained during synthesis?

Chiral resolution or asymmetric synthesis methods are critical. For instance, starting from enantiomerically pure (S)-4,4-dimethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride ensures retention of configuration. Acid-catalyzed esterification (e.g., with HCl in methanol) avoids racemization, while reaction conditions like low temperatures (0°C) during reductions (e.g., with zinc powder) minimize epimerization .

Q. What analytical techniques are recommended for characterizing this compound?

- LCMS : To confirm molecular weight (e.g., m/z 414 [M+H]+ observed for analogous compounds) .

- HPLC : Retention times under standardized conditions (e.g., 0.63 minutes with SMD-TFA05) help assess purity .

- NMR : ¹H and ¹³C NMR verify structural integrity, with characteristic signals for the Cbz group (aromatic protons at ~7.3 ppm) and ester methyl groups (~3.6 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like epimers or nitroso intermediates?

Contamination by epimers (e.g., R-configuration) may arise during reductive amination or acid-catalyzed steps. Strategies include:

- Using anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂) to suppress side reactions .

- Adjusting chromatographic conditions (e.g., gradient elution with 0.1% TFA) to separate co-eluting epimers, as noted for structurally related compounds .

- Monitoring intermediates via LCMS to detect nitroso byproducts (e.g., m/z 158.9 [M+H]+ for nitroso-pyrrolidine intermediates) and optimizing reduction steps with stoichiometric zinc .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric excess (ee)?

Scaling up introduces risks of racemization due to prolonged heating or acidic conditions. Mitigation involves:

Q. How do solvent choices impact the stability of the ester group during storage?

The ester group is prone to hydrolysis under humid or basic conditions. Stability studies show:

Q. What methodologies are effective for incorporating this compound into peptide-like structures?

The methyl ester can be hydrolyzed to the carboxylic acid (using NaOH/MeOH) for amide bond formation. Alternatively, direct coupling with amines via EDCl/HOBt activates the ester, enabling peptide synthesis. For example, reaction with morpholinoethylamine derivatives yields bioactive conjugates .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported LCMS/HPLC data for similar compounds?

Variations in LCMS (e.g., m/z 158.9 vs. 414 [M+H]+) and HPLC retention times (0.33 vs. 0.63 minutes) arise from differences in ionization conditions or column batches. Recommendations:

Q. What are the limitations of using silica gel chromatography for purifying this compound?

Silica gel may interact with the Cbz group, leading to tailing or low recovery. Alternatives include:

- Reverse-phase HPLC with C18 columns and acetonitrile/water gradients.

- Preparative TLC for small-scale purification, as demonstrated for related pyrrolidine esters .

Methodological Best Practices

Q. How should waste containing this compound be handled to comply with environmental regulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.